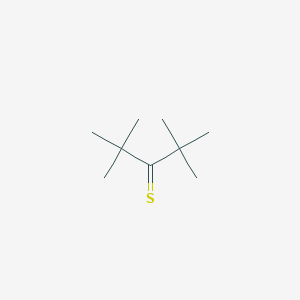![molecular formula C10H19ClN2O B14634548 N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea CAS No. 54187-32-5](/img/structure/B14634548.png)
N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-N’-[1-(2,2-dimethylcyclopropyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[1-(2,2-dimethylcyclopropyl)ethyl]urea typically involves the reaction of 2-chloroethylamine with a suitable isocyanate or carbamate precursor. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or ethanol.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Depending on the specific reaction, catalysts such as base or acid catalysts may be used.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloroethyl)-N’-[1-(2,2-dimethylcyclopropyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding urea derivatives.
Reduction: Reaction with reducing agents to form amine derivatives.
Substitution: Nucleophilic substitution reactions where the chloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while substitution reactions may yield a variety of substituted urea compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which N-(2-Chloroethyl)-N’-[1-(2,2-dimethylcyclopropyl)ethyl]urea exerts its effects involves interactions with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The compound may affect various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chloroethyl)-N’-cyclohexylurea
- N-(2-Chloroethyl)-N’-phenylurea
- N-(2-Chloroethyl)-N’-methylurea
Uniqueness
N-(2-Chloroethyl)-N’-[1-(2,2-dimethylcyclopropyl)ethyl]urea is unique due to its specific structural features, such as the presence of the 2,2-dimethylcyclopropyl group. This structural uniqueness may confer specific properties and reactivity that distinguish it from other similar compounds.
Propiedades
Número CAS |
54187-32-5 |
|---|---|
Fórmula molecular |
C10H19ClN2O |
Peso molecular |
218.72 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[1-(2,2-dimethylcyclopropyl)ethyl]urea |
InChI |
InChI=1S/C10H19ClN2O/c1-7(8-6-10(8,2)3)13-9(14)12-5-4-11/h7-8H,4-6H2,1-3H3,(H2,12,13,14) |
Clave InChI |
PMVNIEJXCJWOIV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC1(C)C)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


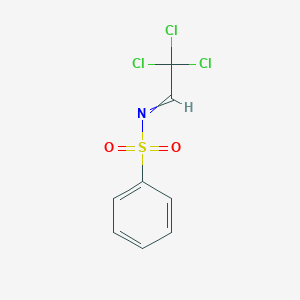

![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)


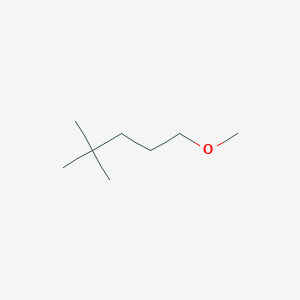
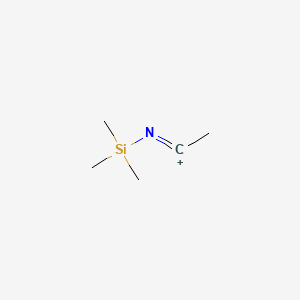
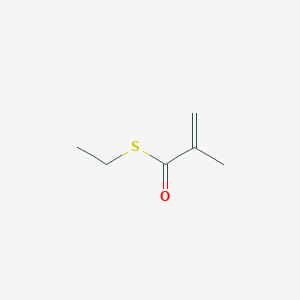
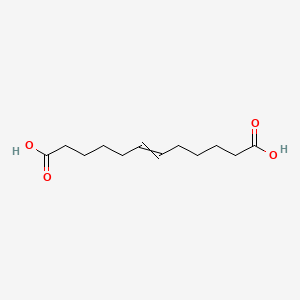
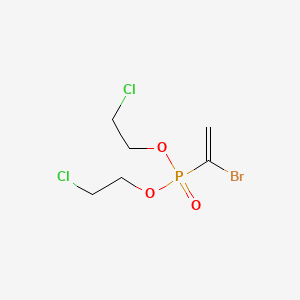
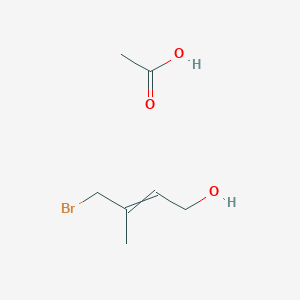
![Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14634541.png)

